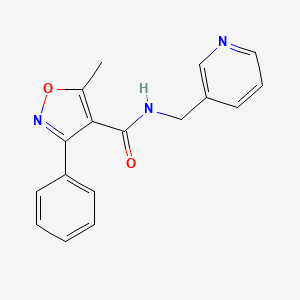
5-methyl-3-phenyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-phenyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is also known as MPPI and has been found to possess unique properties that make it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Aromatic Polyamides and Polymer Research
Aromatic polyamides incorporating ether and isopropylidene or hexafluoroisopropylidene links have been synthesized, showcasing applications in the development of materials with good thermal stability and solubility in polar solvents. These polymers, due to their flexible and multiring structures, can afford tough and flexible films, suggesting their potential in high-performance material applications (Hsiao & Yu, 1996).
Dihydroorotate Dehydrogenase Inhibition
Isoxazol derivatives, including compounds structurally related to the one , have shown significant inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. This enzyme is essential for the proliferation of cells, including immune cells, highlighting the relevance of these compounds in immunosuppressive therapy and potential applications in treating autoimmune diseases (Knecht & Löffler, 1998).
Cytotoxic Activity of Pyrazole Derivatives
The synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This research underlines the potential of these compounds in developing new anticancer agents (Hassan et al., 2014).
Isoxazole-Containing Ligands and Coordination Polymers
The synthesis of novel dipyridyl ligands incorporating amide spacers and their reaction with metal salts to form coordination polymers demonstrates the versatility of isoxazole derivatives in material science. These compounds contribute to the structural diversity observed in coordination polymers, potentially offering unique properties for catalysis, molecular recognition, or as part of supramolecular assemblies (Yeh et al., 2008).
Antiviral Activity Against Human Rhinovirus
A series of imidazo[1,2-a]pyridines, structurally analogous to the compound of interest, were designed and showed antirhinovirus activity. This research highlights the potential of such compounds in treating viral infections, including those caused by human rhinovirus, suggesting a route for the development of new antiviral drugs (Hamdouchi et al., 1999).
Propiedades
IUPAC Name |
5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-15(16(20-22-12)14-7-3-2-4-8-14)17(21)19-11-13-6-5-9-18-10-13/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOIQHOTUGNDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-5-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-thiophenecarboxamide hydrochloride](/img/structure/B5522604.png)
![9-{[6-(dimethylamino)pyridin-3-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5522608.png)
![4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5522611.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5522620.png)
![(4aS*,7aR*)-1-(pyridin-3-ylacetyl)-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522624.png)

![2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5522636.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5522655.png)


![6-{[(2-{2-[(methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5522666.png)

![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B5522685.png)
![1-(4-ethoxybenzyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5522700.png)
